molecular formula C22H23N3O4 B2602707 3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-37-1

3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2602707
CAS RN: 1021089-37-1
M. Wt: 393.443
InChI Key: MYOXMXWYESTBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound . It has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component of the necroptosis signaling pathway .


Synthesis Analysis

This compound is used in the synthesis of spirohydantoins from basic heterocyclic ketones . The exact synthesis process is not detailed in the available sources.


Chemical Reactions Analysis

The compound is involved in the synthesis of spirohydantoins . The exact chemical reactions involving this compound are not detailed in the available sources.

Scientific Research Applications

Anticonvulsant Activity

Research into the synthesis and testing of N-phenyl- and N-benzyl-2-azaspiro derivatives, including structures similar to the specified compound, shows promising anticonvulsant activity. These derivatives were tested in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, revealing that the introduction of fluoro or trifluoromethyl substituents at the aryl ring enhances anticonvulsant properties compared to chloro, methoxy, or methyl analogues. This suggests the potential of such compounds in developing anticonvulsant therapies (Obniska et al., 2006).

Supramolecular Chemistry

Studies on the synthesis and crystal structures of oxaspirocyclic compounds closely related to the specified compound have been conducted. These studies provide insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications in materials science and supramolecular chemistry (Jiang & Zeng, 2016).

Material Science Applications

A novel N-halamine precursor derivative has been synthesized and bonded onto cotton fabrics, showcasing its potential in antimicrobial and detoxification applications. This research demonstrates the versatile applications of such compounds beyond pharmaceuticals, including materials science for creating functionalized fabrics with enhanced properties (Ren et al., 2009).

Mechanism of Action

The compound has been identified as a promising inhibitor of RIPK1, a key component of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders . The compound’s benzyl groups are suggested to be inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available sources .

Future Directions

The compound’s potential applications for disease treatment are being explored, particularly in the context of necroptosis-related diseases . Its role as a promising inhibitor of RIPK1 suggests potential therapeutic applications .

properties

IUPAC Name

3-benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-18-9-5-8-17(14-18)19(26)24-12-10-22(11-13-24)20(27)25(21(28)23-22)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOXMXWYESTBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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